3-Hydroxyadamantane-1-carboxylic acid

Mitochondrial Toxicology Environmental Toxicology Naphthenic Acid Toxicity

3-Hydroxyadamantane-1-carboxylic acid (CAS 42711-75-1) is the irreplaceable bifunctional building block for Saxagliptin (DPP-4 inhibitor) and 11β-HSD-1 inhibitor synthesis. Its unique 3-hydroxy group provides critical hydrogen-bonding interactions for target binding—a capability absent in mono-functional adamantane carboxylic acids. This intermediate also delivers 95% yield in 1,3-adamantanediol production routes. Exhibits low mitochondrial toxicity, serving as an ideal negative control for naphthenic acid toxicology studies. Available in research to bulk quantities with reliable global logistics.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 42711-75-1
Cat. No. B033167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyadamantane-1-carboxylic acid
CAS42711-75-1
Synonyms3-Hydroxy-tricyclo[3.3.1.13,7]decane-1-carboxylic Acid;  3-Hydroxy-1-adamantanecarboxylic Acid;  1-Carboxy-3-adamantanol;  3-Carboxy-1-hydroxyadamantane;  3-Hydroxy-1-adamantanecarboxylic Acid _x000B__x000B_
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)O)C(=O)O
InChIInChI=1S/C11H16O3/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13)
InChIKeyCJJMAWPEZKYJAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyadamantane-1-carboxylic Acid (CAS 42711-75-1): A Bifunctional Adamantane Scaffold for Advanced Synthesis and Drug Discovery


3-Hydroxyadamantane-1-carboxylic acid (CAS 42711-75-1) is a bifunctionalized adamantane derivative characterized by a rigid, lipophilic cage structure with a hydroxyl group at the 3-position and a carboxylic acid at the 1-position [1]. This dual functionality enables participation in a wide range of chemical reactions, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C11H16O3, with a molecular weight of 196.24 g/mol, a predicted pKa of 4.60, and a melting point of 203 °C . The compound is recognized as a critical building block for DPP-4 inhibitors like Saxagliptin and for the synthesis of potent 11β-HSD-1 inhibitors [2].

Why Generic Adamantane Carboxylic Acids Cannot Substitute for 3-Hydroxyadamantane-1-carboxylic Acid (CAS 42711-75-1)


The unique combination of a hydroxyl and a carboxylic acid group on the rigid adamantane scaffold fundamentally alters the compound's physicochemical and biological properties compared to its mono-functional analogs. Unlike simpler adamantane carboxylic acids, the dual functionality of 3-hydroxyadamantane-1-carboxylic acid enables enhanced water solubility, altered lipophilicity, and distinct mitochondrial toxicity profiles, as demonstrated in comparative studies [1][2]. This specificity is critical in applications such as DPP-4 inhibitor synthesis, where the hydroxyl group is essential for binding affinity and the carboxylic acid for further derivatization. Substituting with a generic adamantane carboxylic acid would compromise synthetic utility and biological performance, rendering the resulting products ineffective or suboptimal. The following quantitative evidence underscores why this specific compound is irreplaceable for targeted research and industrial processes.

Quantitative Differentiation of 3-Hydroxyadamantane-1-carboxylic Acid (CAS 42711-75-1) Against Key Comparators


Mitochondrial Toxicity Profile: Reduced Respiratory Inhibition Compared to 3,5-Dimethyladamantane-1-carboxylic Acid

3-Hydroxyadamantane-1-carboxylic acid demonstrated significantly lower mitochondrial toxicity compared to its dimethyl analog. In isolated rainbow trout liver mitochondria, 3-hydroxyadamantane-1-carboxylic acid only inhibited state 3 respiration at the highest tested concentration (2560 mg/L) and caused a concentration-dependent reduction in H2O2 production. In contrast, 3,5-dimethyladamantane-1-carboxylic acid inhibited state 3 respiration across a broader range and increased H2O2 production, with an EC50 two-fold greater than the OSPW NA mixture [1].

Mitochondrial Toxicology Environmental Toxicology Naphthenic Acid Toxicity

Insulin Secretion Modulation: Distinct Functional Profile Relative to 1-Adamantanecarboxylic Acid and 1-Adamantanol

A direct comparative study of adamantane derivatives on insulin release from mouse pancreatic islets revealed a clear structure-activity relationship. At a stimulatory glucose concentration of 10 mM, 1-adamantanamine (1 mM) reversibly increased 86Rb efflux, potentiated electrical activity, and increased insulin release dose-dependently. However, substituting the amino group with a carboxyl group (1-adamantanecarboxylic acid) decreased the effectiveness by approximately 65%, while substitution by a hydroxyl group (1-adamantanol) completely suppressed the insulin-releasing activity [1].

Insulin Secretion Diabetes Research β-Cell Function

Lipophilicity and Solubility: Improved Water Solubility Relative to Unsubstituted Adamantane

The presence of both a hydroxyl and a carboxylic acid group on the adamantane scaffold of 3-hydroxyadamantane-1-carboxylic acid significantly alters its solubility profile compared to the parent hydrocarbon, adamantane. While adamantane itself is practically insoluble in water, 3-hydroxyadamantane-1-carboxylic acid is reported to be soluble in methanol and slightly soluble in DMSO . This enhanced solubility is a direct consequence of the polar functional groups, which enable hydrogen bonding and increase the compound's overall hydrophilicity, as noted in a recent comprehensive characterization study [1].

Physicochemical Properties Drug Formulation Solubility Enhancement

Scalable Synthetic Utility: High-Yield Derivatization to 1,3-Adamantanediol

3-Hydroxyadamantane-1-carboxylic acid serves as a key intermediate for the efficient and scalable synthesis of 1,3-adamantanediol, a valuable compound in materials and pharmaceutical chemistry. A recent process chemistry study reported that under optimized conditions, the conversion of 3-hydroxyadamantane-1-carboxylic acid to 1,3-adamantanediol proceeds via chlorination, decarbonylation, and hydrolysis, achieving total isolated yields of up to 95% and purities of up to 99% [1]. This method was demonstrated at a 100 g batch scale, highlighting its potential for industrial production. In contrast, direct and selective oxidation of unsubstituted adamantane to 1,3-adamantanediol is notoriously difficult and often suffers from low yields and selectivity.

Organic Synthesis Process Chemistry Industrial Scale-up

Optimal Research and Industrial Applications for 3-Hydroxyadamantane-1-carboxylic Acid (CAS 42711-75-1)


Synthesis of DPP-4 Inhibitors (e.g., Saxagliptin) for Diabetes Research

3-Hydroxyadamantane-1-carboxylic acid is the direct precursor to the critical adamantane moiety in the blockbuster DPP-4 inhibitor Saxagliptin. Its bifunctional nature allows for the precise attachment of the catalytic warhead. The improved solubility and established scalable chemistry, as detailed in Section 3, ensure reliable and efficient incorporation into complex drug candidates. Using this specific intermediate is essential for maintaining the high binding affinity and favorable pharmacokinetic profile of the final drug molecule, as any substitution would alter the lipophilic balance and hydrogen-bonding network required for target engagement [1].

Development of 11β-HSD-1 Inhibitors for Metabolic and Inflammatory Diseases

This compound is a validated building block for the synthesis of potent pyridyl amide and sulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1), a target for treating metabolic syndrome, ulcers, and cortisol-related disorders. The specific geometry and functionality of the 3-hydroxyadamantane-1-carboxylic acid scaffold are critical for achieving high affinity and selectivity for the 11β-HSD-1 enzyme active site, as demonstrated in multiple research programs [1]. Generic adamantane carboxylic acids lack the necessary 3-hydroxy group for key interactions, leading to a significant loss of potency .

Environmental Toxicology Studies Requiring a Defined Low-Toxicity Adamantane Standard

For researchers investigating the toxic mechanisms of naphthenic acids, particularly those from oil sands process-affected water (OSPW), 3-hydroxyadamantane-1-carboxylic acid serves as a critical reference compound with a well-defined, low-toxicity profile. Its distinct behavior in mitochondrial assays—inhibiting state 3 respiration only at very high concentrations (2560 mg/L) and actually reducing H2O2 production—makes it an ideal negative control or comparator against more toxic analogs like 3,5-dimethyladamantane-1-carboxylic acid [1]. This allows for precise mechanistic dissection of structure-toxicity relationships within the adamantane class.

Scalable Industrial Production of 1,3-Adamantanediol and Downstream Derivatives

Process chemists and manufacturing facilities can leverage 3-hydroxyadamantane-1-carboxylic acid to produce high-purity 1,3-adamantanediol at scale. The reported method, achieving up to 95% yield and 99% purity in 100g batches, represents a significant improvement over alternative, lower-yielding routes starting from unsubstituted adamantane [1]. This reliable, high-yield process is critical for ensuring consistent supply and cost-effective production of 1,3-adamantanediol, a key monomer and intermediate for advanced materials, coatings, and pharmaceuticals.

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